molecular formula C25H39N3O B4707634 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Cat. No. B4707634
M. Wt: 397.6 g/mol
InChI Key: PKOWDXLKDGLMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as TBOA, is a synthetic compound that has been extensively researched for its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the brain. In

Scientific Research Applications

2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. One of the primary applications of this compound is in the study of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. This compound has been used to investigate the role of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a selective inhibitor of EAATs, which are responsible for the uptake of glutamate in the brain. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This compound has been shown to be particularly effective at inhibiting EAAT2, which is the primary glutamate transporter in astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. By inhibiting EAATs, this compound increases the extracellular concentration of glutamate, which can lead to neuronal damage and cell death. This compound has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is its selectivity for EAATs, which allows for the specific inhibition of glutamate transporters without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide. One area of research is the development of more potent and selective inhibitors of EAATs. Another area of research is the investigation of the potential therapeutic effects of this compound in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain, as well as its potential limitations and toxicity.

properties

IUPAC Name

2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O/c1-25(2,3)23-11-9-22(10-12-23)19-27-15-17-28(18-16-27)20-24(29)26-14-13-21-7-5-4-6-8-21/h7,9-12H,4-6,8,13-20H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOWDXLKDGLMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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